molecular formula C8H8O2S B14624148 1-(3-Methylthiophen-2-yl)propane-1,2-dione CAS No. 59020-82-5

1-(3-Methylthiophen-2-yl)propane-1,2-dione

Cat. No.: B14624148
CAS No.: 59020-82-5
M. Wt: 168.21 g/mol
InChI Key: OWGWTASOVFXVBN-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propane-1,2-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,2-dione typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the propane-1,2-dione moiety. One common method involves the use of acylation reactions where 3-methylthiophene is reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. These interactions can modulate the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound may also interact with GABA transporters, contributing to its pharmacological activity .

Comparison with Similar Compounds

1-(3-Methylthiophen-2-yl)propane-1,2-dione can be compared with other thiophene derivatives such as:

These compounds share structural similarities but differ in their specific pharmacological activities and applications.

Properties

CAS No.

59020-82-5

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)propane-1,2-dione

InChI

InChI=1S/C8H8O2S/c1-5-3-4-11-8(5)7(10)6(2)9/h3-4H,1-2H3

InChI Key

OWGWTASOVFXVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)C(=O)C

Origin of Product

United States

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